molecular formula C21H15Cl2N3O2S2 B3863327 5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3863327
M. Wt: 476.4 g/mol
InChI Key: VRZDZAQRJMNRNX-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H15Cl2N3O2S2 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is 474.9982745 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

Compounds related to 5-(3,4-dichlorobenzylidene) have been studied for their potential anti-cancer properties. Ghorab et al. (2014) explored the synthesis of various pyrazolone derivatives with biologically active moieties, demonstrating their effectiveness against human tumor breast cancer cell lines, such as MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Activity

The antimicrobial potential of5-(3,4-dichlorobenzylidene)-related compounds has also been a focus of research. Asiri and Khan (2010) synthesized Schiff bases containing pyrazolone, which showed moderate to good antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010). Additionally, Patel et al. (2013) prepared thiazolidin-4-one derivatives and evaluated their antimicrobial activities, highlighting the significance of these compounds in antimicrobial research (Patel, Gor, Patel, & Shah, 2013).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2- related compounds and found significant anti-inflammatory activity in several of these derivatives, highlighting the potential use of these compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Synthesis and Characterization

Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, offering insights into the synthesis processes of these compounds (Fadda, Etman, El-Seidy, & Elattar, 2012). Also, Kumar et al. (2018) conducted synthesis, structure characterization, and biological studies on a new aromatic hydrazone and its transition metal complexes, contributing to the understanding of the structural and functional aspects of such compounds (Kumar, Biju, & Sadasivan, 2018).

properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c1-12-18(20(28)26(24(12)2)14-6-4-3-5-7-14)25-19(27)17(30-21(25)29)11-13-8-9-15(22)16(23)10-13/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZDZAQRJMNRNX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

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